N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXNFKJUBXJDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide typically involves the following steps :
Formation of the Triazolo[4,3-a]pyrazine Core: The key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, is synthesized through cyclization reactions involving appropriate precursors.
Ethoxylation: The ethoxy group is introduced at the 8th position of the triazolo[4,3-a]pyrazine core using ethylating agents under controlled conditions.
Carboxamide Formation: The furan-2-carboxamide moiety is attached via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation.
Pathways Involved: It inhibits key signaling pathways, such as the c-Met/VEGFR-2 pathway in cancer cells, leading to apoptosis and cell cycle arrest.
Comparison with Similar Compounds
8-Ethoxy vs. 8-Hydroxy Derivatives
- The hydroxy group may participate in hydrogen bonding with biological targets, enhancing binding affinity but increasing susceptibility to metabolic glucuronidation .
Furan-2-carboxamide vs. Other Aromatic/Amide Substituents
- 8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide (): The furan-2-yl group at position 2 and carboxamide at position 6 differ from the target compound’s substituent positions. This analog exhibited moderate activity in kinase inhibition assays (IC₅₀ ~ 0.8–1.5 µM), suggesting that furan-containing derivatives may target ATP-binding domains .
- N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide ():
Amide vs. Sulfonamide Derivatives
- 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (): Sulfonamide derivatives exhibit enhanced antimalarial activity (IC₅₀ = 2.24 µM) compared to carboxamide analogs, possibly due to improved target (falcipain-2) interactions .
Ethoxy vs. Amino Substituents
- 8-Amino-6-(4-(2-hydroxy-3-(piperidin-1-yl)propoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (): The amino group at position 8 enhances hydrogen-bonding capacity but reduces metabolic stability (t₁/₂ = 1.2 hours in human plasma). This derivative showed cerebroprotective activity in vitro, with 85% reduction in oxidative stress markers at 10 µM .
Lipophilicity and Solubility
- The ethoxy group in the target compound balances lipophilicity and solubility, making it favorable for oral bioavailability.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound suggests various applications in drug development targeting multiple biological pathways.
- Molecular Formula: C₁₄H₁₇N₇O₂
- Molecular Weight: 315.33 g/mol
- CAS Number: 2034201-25-5
Biological Activity
The biological activity of this compound has been explored in various studies. Below is a summary of the key findings regarding its biological activities:
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to good antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The specific mechanisms often involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated in several studies. For example, similar triazole derivatives have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antitumor potency.
The mechanism of action for this compound involves its interaction with specific molecular targets. The triazolo-pyrazine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or activation of signaling pathways associated with various biological effects .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against pathogenic bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Case Study 2: Antitumor Activity Assessment
In another investigation focused on antitumor properties, this compound was tested against various human cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis in a dose-dependent manner . These findings highlight its potential utility in cancer treatment protocols.
Summary Table of Biological Activities
Q & A
What are the established synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide?
Basic Research Question
The synthesis typically involves coupling a triazolopyrazine core with a furan-2-carboxamide moiety. A general procedure includes:
- Step 1 : Activation of the carboxylic acid (e.g., furan-2-carboxylic acid) using EDCI·HCl and HOBt in anhydrous DMF, with DIPEA as a base .
- Step 2 : Reaction with the triazolopyrazine intermediate (e.g., 8-ethoxy-triazolo[4,3-a]pyrazin-3-ylmethanamine) at 60°C for 18 hours under inert conditions.
- Step 3 : Purification via recrystallization or column chromatography (e.g., using hexane/EtOAc/MeOH gradients) .
Key Considerations : Solvent choice (DMF enhances coupling efficiency), stoichiometry (2:1 acid-to-amine ratio), and purification method (recrystallization for high-purity solids).
Which spectroscopic and analytical methods are essential for characterizing this compound?
Basic Research Question
Critical techniques include:
- 1H NMR : To confirm substituent integration (e.g., ethoxy protons at δ ~1.44 ppm, aromatic protons in furan at δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry (ES-MS) : To verify molecular ion peaks (e.g., [M+H]+ expected near calculated molecular weight) .
- Elemental Analysis : Validation of C, H, N content (e.g., ±0.4% deviation from theoretical values) .
How can conflicting NMR data in structurally similar triazolopyrazine derivatives be resolved?
Advanced Research Question
Discrepancies in aromatic proton shifts (e.g., para-substituent effects or rotational isomerism) require:
- 2D NMR Techniques : HSQC or COSY to assign overlapping peaks, particularly in crowded aromatic regions .
- Variable Temperature NMR : To detect dynamic processes (e.g., hindered rotation of ethoxy groups) .
- Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., 8-amino-triazolo[4,3-a]pyrazin-3-ones) .
What strategies improve coupling efficiency during amide bond formation?
Advanced Research Question
Optimization approaches include:
- Coupling Reagents : EDCI/HOBt vs. DCC/DMAP comparisons for sterically hindered amines .
- Solvent Screening : Polar aprotic solvents (DMF, DCM) vs. THF, with DMF showing superior activation .
- Temperature Control : Elevated temperatures (60°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
Case Study : Substituting HOBt with HOAt increased yields by 15% in analogous triazolopyrimidine syntheses .
How does the ethoxy group at position 8 influence physicochemical and biological properties?
Advanced Research Question
The ethoxy substituent impacts:
- Lipophilicity : Increases logP compared to hydroxyl or methyl groups, enhancing membrane permeability .
- Metabolic Stability : Ethoxy groups resist oxidative metabolism better than methoxy, as seen in pyrazolo[1,5-a]pyrimidine analogs .
- Receptor Binding : Bulky substituents at position 8 may sterically hinder adenosine receptor interactions, as observed in A1/A2A antagonist studies .
What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR studies involve:
- Substituent Variation : Synthesizing analogs with modified ethoxy (e.g., methoxy, cyclopropoxy) or furan (e.g., thiophene) groups .
- Biological Assays : Testing adenosine receptor binding (IC50 values) or kinase inhibition profiles .
- Computational Modeling : Docking studies to predict binding poses in receptor pockets (e.g., using AutoDock Vina) .
How can purification challenges for polar triazolopyrazine derivatives be addressed?
Advanced Research Question
Solutions include:
- Gradient Chromatography : Combining hexane/EtOAc with MeOH (e.g., 2:5.5:0.1:0.5 ratio) to elute polar impurities .
- Recrystallization Solvents : Methanol or 2-methoxyethanol for high-melting-point compounds (e.g., mp 263–264°C) .
- HPLC-Purification : Reverse-phase C18 columns with acetonitrile/water gradients for analytical-scale purity .
What are the common degradation pathways observed in related triazolopyrazine compounds?
Advanced Research Question
Degradation mechanisms include:
- Hydrolysis : Cleavage of the amide bond under acidic/basic conditions (monitored via pH-stability studies) .
- Oxidation : Ethoxy group conversion to carboxylic acids in hepatic microsomal assays .
- Photodegradation : Furan ring opening under UV light, necessitating dark storage .
How do solvent and temperature affect cyclization reactions in triazolopyrazine synthesis?
Advanced Research Question
Key factors:
- Solvent Polarity : DMF or DMSO promotes cyclization via stabilization of transition states .
- Temperature : Cyclization at 60–80°C minimizes byproduct formation (e.g., dimerization) .
- Catalysts : Use of iodine or triethylamine in cyclization steps (e.g., thiadiazole derivatives) .
What analytical techniques are recommended for resolving low yields in multi-step syntheses?
Advanced Research Question
Troubleshooting involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
